molecular formula C8H16O7S2Na2 B602338 Sodium 4,4'-oxybis(butane-1-sulfonate) CAS No. 183278-30-0

Sodium 4,4'-oxybis(butane-1-sulfonate)

Cat. No. B602338
M. Wt: 334.32
InChI Key:
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Description

Sodium 4,4’-oxybis(butane-1-sulfonate) is a chemical compound with the molecular formula C8H16Na2O7S2 . It is used in the synthesis of high silicon content SAPO4-5 . It has also been used as a mobile phase to separate eight selenium compounds .


Physical And Chemical Properties Analysis

Sodium 4,4’-oxybis(butane-1-sulfonate) is a solid substance . It should be stored in an inert atmosphere and in a freezer, under -20°C .

Scientific Research Applications

Battery Electrolytes

  • Scientific Field: Electrochemistry
  • Application Summary: Sodium 4,4’-oxybis(butane-1-sulfonate) is used in the synthesis of novel fluorine-free salts for battery electrolytes . These salts are used in lithium-ion and sodium-ion batteries .
  • Methods of Application: The synthesis involves a slurry containing commercially available starting materials isonicotinic acid and 1,3 propane sultone in anhydrous acetonitrile at 90°C for 24 hours .
  • Results or Outcomes: The synthesized salts were found to be more stable and safer than conventional electrolytes, which are typically composed of fluorinated lithium salts and organic solvents .

Supercapacitor Electrodes

  • Scientific Field: Material Science
  • Application Summary: Sodium 4,4’-oxybis(butane-1-sulfonate) is used in the enzymatic synthesis of a composite based on poly(3,4-ethylenedioxythiophene) (PEDOT) and multi-walled carbon nanotubes (MWCNTs) for supercapacitor electrodes .
  • Methods of Application: The redox active compound, sodium 1,2-naphthoquinone-4-sulfonate (NQS), was used as a dopant for the backbone of the polymer. Oxidative polymerization of 3,4-ethylenedioxythiophene (EDOT) was catalyzed by a high redox potential laccase from the fungus Trametes hirsuta .
  • Results or Outcomes: The PEDOT–NQS/MWCNT composite showed a high specific capacitance of ca. 575 F g −1 at a potential scan rate of 5 mV s −1 and an excellent cycling stability within a potential window between −0.5 and 1.0 V .

Chromatography

  • Scientific Field: Analytical Chemistry
  • Application Summary: Sodium 1-butanesulfonate, a related compound, is used as a mobile phase in chromatography to separate various selenium compounds .
  • Methods of Application: The compound is used in the mobile phase of the chromatographic process .
  • Results or Outcomes: The use of Sodium 1-butanesulfonate allows for the effective separation of various selenium compounds .

Biomaterials

  • Scientific Field: Biomedical Engineering
  • Application Summary: Sulfonated molecules, including Sodium 4,4’-oxybis(butane-1-sulfonate), have found applications in the field of biomaterials . Sulfonation, a chemical modification process introducing sulfonic acid groups, enhances biomaterial properties .
  • Methods of Application: The sulfonation process involves the transfer of a sulfonate group from a universal sulfonate donor to an appropriate acceptor molecule .
  • Results or Outcomes: This review explores the effect of sulfonation and recent innovations in biomaterial applications. It covers hydrogels, scaffolds, and nanoparticles, emphasizing sulfonation’s unique advantages .

Synthesis of High Silicon Content SAPO 4 -5

  • Scientific Field: Material Science
  • Application Summary: Sodium 1-butanesulfonate, a related compound, was used in the synthesis of high silicon content SAPO 4 -5 .
  • Methods of Application: The compound is used in the synthesis process .
  • Results or Outcomes: The use of Sodium 1-butanesulfonate allows for the effective synthesis of high silicon content SAPO 4 -5 .

Separation of Selenium Compounds

  • Scientific Field: Analytical Chemistry
  • Application Summary: Sodium 1-butanesulfonate, a related compound, is used as a mobile phase in chromatography to separate various selenium compounds .
  • Methods of Application: The compound is used in the mobile phase of the chromatographic process .
  • Results or Outcomes: The use of Sodium 1-butanesulfonate allows for the effective separation of various selenium compounds .

Biomaterials

  • Scientific Field: Biomedical Engineering
  • Application Summary: Sulfonated molecules, including Sodium 4,4’-oxybis(butane-1-sulfonate), have found applications in the field of biomaterials . Sulfonation, a chemical modification process introducing sulfonic acid groups, enhances biomaterial properties .
  • Methods of Application: The sulfonation process involves the transfer of a sulfonate group from a universal sulfonate donor to an appropriate acceptor molecule .
  • Results or Outcomes: This review explores the effect of sulfonation and recent innovations in biomaterial applications. It covers hydrogels, scaffolds, and nanoparticles, emphasizing sulfonation’s unique advantages .

Synthesis of High Silicon Content SAPO 4 -5

  • Scientific Field: Material Science
  • Application Summary: Sodium 1-butanesulfonate, a related compound, was used in the synthesis of high silicon content SAPO 4 -5 .
  • Methods of Application: The compound is used in the synthesis process .
  • Results or Outcomes: The use of Sodium 1-butanesulfonate allows for the effective synthesis of high silicon content SAPO 4 -5 .

Separation of Selenium Compounds

  • Scientific Field: Analytical Chemistry
  • Application Summary: Sodium 1-butanesulfonate, a related compound, is used as a mobile phase in chromatography to separate various selenium compounds .
  • Methods of Application: The compound is used in the mobile phase of the chromatographic process .
  • Results or Outcomes: The use of Sodium 1-butanesulfonate allows for the effective separation of various selenium compounds .

Safety And Hazards

Sodium 4,4’-oxybis(butane-1-sulfonate) is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation of dust and aerosols .

properties

IUPAC Name

disodium;4-(4-sulfonatobutoxy)butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O7S2.2Na/c9-16(10,11)7-3-1-5-15-6-2-4-8-17(12,13)14;;/h1-8H2,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMASHOOOLPDQTK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747189
Record name Disodium 4,4'-oxydi(butane-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4,4'-oxybis(butane-1-sulfonate)

CAS RN

183278-30-0
Record name Disodium 4,4'-oxydi(butane-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butanesulfonic acid, 4,4′-oxybis-, disodium salt
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH239K84XE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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